molecular formula C17H19Cl2N3O2 B5673652 4-(3,5-dichloro-4-methylbenzoyl)-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

4-(3,5-dichloro-4-methylbenzoyl)-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Cat. No. B5673652
M. Wt: 368.3 g/mol
InChI Key: CQGJZFXVDWSCHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole-fused compounds, such as dibenzo[b,f][1,4]oxazepines, involves a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process, starting from phenols and nitrobenzenes under basic conditions in N,N-dimethylformamide, yielding pyrazolo-fused oxazepines as single regioisomers (Sapegin et al., 2012).

Molecular Structure Analysis

The structural characteristics of similar pyrazole compounds involve complex hydrogen-bonded arrangements, as observed in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, where molecules are linked into sheets by N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

The reactivity of the pyrazole moiety in such compounds can lead to a variety of chemical transformations. For instance, reactions of azines with specific phosphoranes yield benzoxazepines, highlighting the versatility and reactivity of the pyrazole ring and its potential in generating diverse chemical structures (Schweizer et al., 1993).

Physical Properties Analysis

The physical properties of compounds containing pyrazole and oxazepane units can vary significantly based on their structural features. For example, the spatial structure and absorption and emission spectral characteristics of related compounds depend on the substituents on the pyrazole moiety and the solvent polarity (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties of such molecules are influenced by their functional groups and the overall molecular architecture. For instance, the synthesis and structural characterization of isostructural compounds with pyrazol-1-yl)thiazole units exhibit specific conformational arrangements, indicative of the intricate chemical behavior these molecules can exhibit (Kariuki et al., 2021).

properties

IUPAC Name

(3,5-dichloro-4-methylphenyl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-12-15(18)8-13(9-16(12)19)17(23)21-5-3-7-24-14(10-21)11-22-6-2-4-20-22/h2,4,6,8-9,14H,3,5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGJZFXVDWSCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CCCOC(C2)CN3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dichloro-4-methylbenzoyl)-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

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